

# Cerium(III) Iodide: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cerium(III) iodide

Cat. No.: B3029772

[Get Quote](#)

This technical guide provides an in-depth overview of the core physical and chemical properties of **Cerium(III) iodide** (CeI<sub>3</sub>). It is intended for researchers, scientists, and drug development professionals who utilize lanthanide compounds in synthetic and pharmaceutical applications. This document details the compound's characteristics, provides experimental protocols for its synthesis and application, and explores its relevance in a biological context.

## Physical and Chemical Properties of Cerium(III) Iodide

**Cerium(III) iodide** is an inorganic compound that serves as a valuable precursor in various chemical transformations, most notably in the formation of organocerium reagents. Its physical and chemical characteristics are summarized below.

## Physical Properties

CeI<sub>3</sub> is a yellow, hygroscopic solid that is soluble in water, acetone, and acids.<sup>[1][2][3]</sup> It is crucial to handle the compound in an inert and dry atmosphere to prevent degradation.<sup>[2]</sup>

Table 1: Physical Properties of Cerium(III) Iodide

| Property          | Value                                    | References                                                  |
|-------------------|------------------------------------------|-------------------------------------------------------------|
| Chemical Formula  | $CeI_3$                                  | <a href="#">[1]</a>                                         |
| Molecular Weight  | 520.83 g/mol                             | <a href="#">[4]</a>                                         |
| Appearance        | Yellow solid                             | <a href="#">[1]</a>                                         |
| Melting Point     | 750-766 °C (1382-1411 °F)                | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point     | 1400 °C (2552 °F)                        | <a href="#">[4]</a>                                         |
| Density           | 5.68 g/cm³                               | <a href="#">[3]</a>                                         |
| Solubility        | Soluble in water and acetone.            | <a href="#">[1]</a>                                         |
| Crystal Structure | Plutonium(III) bromide ( $PuBr_3$ ) type | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Chemical Properties

**Cerium(III) iodide** is primarily recognized for its role as a starting material for the generation of organocerium(III) reagents.[\[2\]](#) These reagents exhibit high nucleophilicity while being substantially non-basic, a unique reactivity profile that makes them indispensable in modern organic synthesis.[\[4\]](#)

### Key Chemical Characteristics:

- Reactivity with Air: The compound is sensitive to moisture and air, where it can turn brown due to the liberation of iodine.[\[2\]](#) It should be stored under an inert atmosphere (e.g., nitrogen or argon).[\[2\]](#)[\[6\]](#)
- Lewis Acidity: The cerium(III) center acts as a Lewis acid, a property that is central to its application in catalysis and as a precursor to organometallic reagents.[\[7\]](#)
- Formation of Organocerium Reagents:  $CeI_3$  reacts with organolithium ( $RLi$ ) or Grignard ( $RMgX$ ) reagents via transmetalation to form organocerium species in situ. These reagents, often represented as ' $RCeI_2$ ', are highly effective for nucleophilic additions to carbonyl compounds, particularly ketones that are prone to enolization with other organometallics.[\[4\]](#)[\[8\]](#)

# Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Cerium(III) iodide** and its subsequent use in a representative synthetic application relevant to drug development.

## Synthesis of Anhydrous Cerium(III) Iodide

Pure  $\text{CeI}_3$  can be prepared through the direct reaction of cerium metal with elemental iodine at elevated temperatures.[\[2\]](#)

Materials and Equipment:

- Cerium metal powder or turnings (99.9%+)
- Iodine crystals (resublimed)
- Quartz or tantalum tube
- Tube furnace
- Schlenk line or glovebox for inert atmosphere handling
- High-vacuum pump

Procedure:

- In an argon-filled glovebox, place a stoichiometric amount of cerium metal and three equivalents of iodine into a tantalum or quartz tube.
- Evacuate the tube on a high-vacuum line and seal it.
- Place the sealed tube in a tube furnace.
- Slowly heat the furnace to 800-900 °C over several hours.
- Maintain this temperature for 24-48 hours to ensure the reaction goes to completion.
- After the reaction period, slowly cool the furnace back to room temperature.

- Transfer the tube back into an inert atmosphere glovebox before opening to recover the yellow, crystalline  $\text{CeI}_3$  product.[\[2\]](#)

## Purification of Cerium(III) Compounds

Purification of lanthanide halides can be challenging. For cerium compounds, purification often involves leveraging the accessibility of the Ce(IV) oxidation state. A common strategy involves solvent extraction.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials and Equipment:

- Crude **Cerium(III) iodide**
- Nitric Acid ( $\text{HNO}_3$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- An oxidizing agent (e.g., hydrogen peroxide, ozone)[\[9\]](#)
- An organic solvent and extractant (e.g., tributyl phosphate in kerosene)
- Separatory funnel
- pH meter

Procedure (Oxidation-Extraction Method):

- Dissolve the crude  $\text{CeI}_3$  in a minimal amount of dilute nitric acid.
- Adjust the pH to alkaline conditions using  $\text{NaOH}$  to precipitate the lanthanide hydroxides.
- Introduce an oxidizing agent to selectively oxidize Ce(III) to Ce(IV).[\[10\]](#)
- Re-dissolve the hydroxide precipitate in nitric acid. The solution now contains Ce(IV) and other trivalent lanthanide impurities.
- Perform a liquid-liquid extraction using a suitable organic extractant like tributyl phosphate. Ce(IV) will be selectively extracted into the organic phase, leaving trivalent impurities in the aqueous phase.[\[9\]](#)[\[12\]](#)

- Separate the organic layer containing the purified cerium.
- Strip the cerium from the organic phase back into an aqueous solution using a reducing agent or dilute acid.
- Precipitate the purified cerium as a hydroxide or oxalate, which can then be converted back to the iodide or another desired salt.

## In Situ Preparation and Use of Organocerium Reagents

A primary application of  $\text{CeI}_3$  in drug development is the synthesis of complex molecules via organocerium reagents. These reagents add to carbonyls with high chemoselectivity, minimizing side reactions like enolization and over-addition that plague more basic organometallics like organolithiums.<sup>[4][8]</sup>

Materials and Equipment:

- Anhydrous **Cerium(III) iodide**
- Anhydrous tetrahydrofuran (THF)
- Organolithium or Grignard reagent (e.g., n-butyllithium)
- Carbonyl substrate (e.g., a complex, easily enolizable ketone)
- Schlenk flasks and syringes for inert atmosphere techniques
- Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure (General Carbonyl Addition):

- Under an argon atmosphere, add anhydrous  $\text{CeI}_3$  to a Schlenk flask containing anhydrous THF.
- Stir the resulting suspension vigorously at room temperature for at least 2 hours. This step is crucial for the formation of a reactive cerium species.
- Cool the suspension to -78 °C using a dry ice/acetone bath.

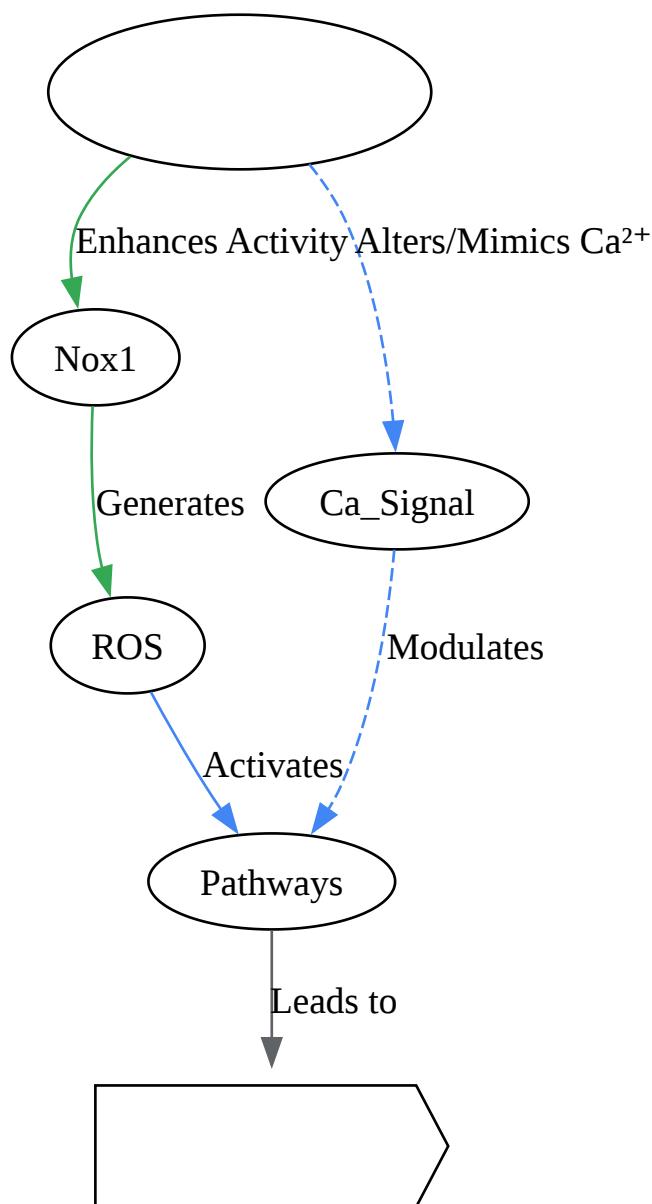
- Slowly add one equivalent of the organolithium or Grignard reagent dropwise via syringe. The color of the suspension may change.
- Stir the mixture at -78 °C for 30-60 minutes to ensure complete transmetalation and formation of the organocerium reagent.
- Add a solution of the carbonyl substrate in anhydrous THF dropwise to the freshly prepared organocerium reagent at -78 °C.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution at -78 °C.
- Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol product, which can be purified by column chromatography.

## Applications and Biological Context

While Cel<sub>3</sub> itself is not a therapeutic agent, its derivatives and the cerium ion (Ce<sup>3+</sup>) have documented biological interactions and are instrumental in synthesizing pharmaceutically active molecules.

## Role in Drug Synthesis

The utility of cerium reagents in constructing complex molecular architectures is a significant asset for drug development. They allow for precise carbon-carbon bond formation in the presence of sensitive functional groups like esters, amides, and enolizable protons, which might not be tolerated by other organometallics.<sup>[4][13]</sup> This has been leveraged in the total synthesis of potent natural products, such as the antitumor antibiotic roseophilin.<sup>[4]</sup>




[Click to download full resolution via product page](#)

## Biological Activity and Signaling Pathways of Cerium

There are no known specific signaling pathways directly involving  $\text{CeI}_3$ . However, studies on cerium ions ( $\text{Ce}^{3+}$ ) and cerium oxide nanoparticles (nanoceria) provide insight into their potential biological effects, which are relevant for toxicology and therapeutic development.

Cerium(III) ions have been shown to influence cellular processes, partly due to their ionic radius being similar to that of calcium(II) ( $\text{Ca}^{2+}$ ), allowing them to interact with calcium signaling pathways.<sup>[14][15]</sup> Research indicates that  $\text{Ce}^{3+}$  can promote the generation of reactive oxygen species (ROS) by enhancing the activity of enzymes like NADPH oxidase 1 (Nox1).<sup>[14]</sup> This increase in intracellular ROS can, in turn, activate downstream signaling cascades, such as those involved in osteoclast differentiation.<sup>[14]</sup> Furthermore, cerium oxide nanoparticles are known to have complex, context-dependent pro-oxidant and anti-oxidant effects, interacting with cellular redox signaling pathways.<sup>[16][17]</sup>



[Click to download full resolution via product page](#)

## Safety and Handling

**Cerium(III) iodide** is classified as an irritant, causing skin and serious eye irritation.[4] It is also extremely hygroscopic and air-sensitive.[2]

Table 2: Hazard and Safety Information for **Cerium(III) Iodide**

| Category               | Information                                                                                                                                                                                                                                                                                                      | References                                                   |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Hazard Statements      | H315: Causes skin irritation.H319: Causes serious eye irritation.                                                                                                                                                                                                                                                | <a href="#">[4]</a>                                          |
| Signal Word            | Warning                                                                                                                                                                                                                                                                                                          | <a href="#">[4]</a>                                          |
| Precautions            | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |                                                              |
| Storage                | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed in a dry, well-ventilated place. Protect from moisture.                                                                                                                                                                 | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[13]</a> |
| Handling               | Handle in an inert atmosphere glovebox or using Schlenk line techniques. Avoid formation of dust and aerosols.                                                                                                                                                                                                   | <a href="#">[2]</a> <a href="#">[18]</a>                     |
| Incompatible Materials | Strong oxidizing agents.                                                                                                                                                                                                                                                                                         | <a href="#">[18]</a>                                         |

Always consult the Safety Data Sheet (SDS) from the supplier before handling **Cerium(III) iodide**. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[\[18\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Cerium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. Biological activity of cerium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 5. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. epj-conferences.org [epj-conferences.org]
- 12. scispace.com [scispace.com]
- 13. A Simplified Method To Manufacture Drug Precursors Using Cerium | Technology Networks [technologynetworks.com]
- 14. Cerium ion promotes the osteoclastogenesis through the induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cerium oxide nanoparticles and their importance in cell signaling pathways for predicting cellular behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unveiling the mechanism of uptake and sub-cellular distribution of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]

- To cite this document: BenchChem. [Cerium(III) Iodide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029772#physical-and-chemical-properties-of-cei3\]](https://www.benchchem.com/product/b3029772#physical-and-chemical-properties-of-cei3)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)